2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Overview
Description
2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is part of the pyridazinone family, which is known for its diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically employ continuous flow reactors and automated systems to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and cellular pathways.
Medicine: As a lead compound in drug development, particularly for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and modulate cellular signaling pathways, leading to its diverse pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.
Tetrahydropyridazin-3-one: A reduced form of pyridazinone with additional hydrogen atoms.
Uniqueness
2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is unique due to its specific structural features, including the azetidine and benzyl groups, which confer distinct biological activities and chemical reactivity compared to other pyridazinone derivatives .
Properties
IUPAC Name |
2-[(1-benzylazetidin-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18-9-16-7-4-8-17(16)19-21(18)13-15-11-20(12-15)10-14-5-2-1-3-6-14/h1-3,5-6,9,15H,4,7-8,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIRWFHLISJRPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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